molecular formula C14H13BrO2 B8450422 2-Bromo-3',5'-dimethoxybiphenyl

2-Bromo-3',5'-dimethoxybiphenyl

Cat. No.: B8450422
M. Wt: 293.15 g/mol
InChI Key: IWLDSTZLVWVFJN-UHFFFAOYSA-N
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Description

2-Bromo-3',5'-dimethoxybiphenyl is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

1-(2-bromophenyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C14H13BrO2/c1-16-11-7-10(8-12(9-11)17-2)13-5-3-4-6-14(13)15/h3-9H,1-2H3

InChI Key

IWLDSTZLVWVFJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC=C2Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250-mL round bottom flask equipped with a magnetic stir bar was added water (41 mL) and 1,2-dimethoxyethane (41 mL). The solution was sparged with nitrogen for 20 minutes, and then potassium carbonate (11.1 g, 81.0 mmol, 3 equiv), 2-bromophenylboronic acid (6.35 g, 31.6 mmol, 0.98 equiv) and 1-bromo-3,5-dimethoxybenzene (7.00 g, 32.2 mmol, 1 equiv) were added. The flask was purged with N2 for 10 minutes before finally adding palladium(II) acetate (145 mg, 0.645 mmol, 0.02 equiv) and triphenylphosphine (677 mg, 2.58 mmol, 0.08 equiv). The reaction mixture was heated to 85° C. under a positive pressure of nitrogen for 16 hours. After cooling to room temperature, the phases were partitioned. The organic phase was collected and the aqueous phase was washed with ethyl acetate (3×20 mL). The combined organic fractions were washed with brine (50 mL), dried over sodium sulfate, filtered, and concentrated on a rotary evaporator. The crude yellow oil was purified by column chromatography on the Isco (120-g column; gradient: 2 column volumes heptane, ramp up to 94:6 heptane:ethyl acetate over 8 column volumes, hold at 94:6 for 6 column volumes) to afford the title compound as a colorless oil (4.51 g, 94 area % by HPLC, 48% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.68-7.62 (m, 1H), 7.40-7.31 (m, 2H), 7.24-7.15 (m, 1H), 6.55 (d, J=2.3 Hz, 2H), 6.50 (t, J=2.3 Hz, 1H), 3.83 (s, 6H). 13C NMR (100 MHz, CDCl3) δ ppm 159.8, 142.6, 142.1, 132.8, 130.7, 128.5, 127.0, 122.1, 107.4, 99.6, 55.5.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
677 mg
Type
reactant
Reaction Step Two
Quantity
145 mg
Type
catalyst
Reaction Step Two
Quantity
41 mL
Type
solvent
Reaction Step Three
Name
Quantity
41 mL
Type
solvent
Reaction Step Three
Yield
48%

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